molecular formula C11H18S B1332389 3-Heptylthiophene CAS No. 65016-61-7

3-Heptylthiophene

Cat. No.: B1332389
CAS No.: 65016-61-7
M. Wt: 182.33 g/mol
InChI Key: IUUMHORDQCAXQU-UHFFFAOYSA-N
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Description

3-Heptylthiophene is a useful research compound. Its molecular formula is C11H18S and its molecular weight is 182.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Solar Cell Efficiency

3-Heptylthiophene derivatives, like poly(3-butylthiophene) nanowires, have been utilized in the construction of highly efficient solar cells. These nanowires exhibit a bicontinuous nanoscale morphology, leading to high field-effect hole mobilities and a power conversion efficiency of 3.0% in solar cell applications. This efficiency is comparable to similarly tested fullerene/poly(3-hexylthiophene) photovoltaic cells, demonstrating the potential of this compound derivatives in solar energy applications (Xin, Kim, & Jenekhe, 2008).

Nanomaterial Fabrication

3-Alkynylthiophenes, including derivatives like this compound, have been synthesized and shown to form interesting structural morphologies. These materials exhibit tight π-stacked linear pseudopolymer strands, potentially useful in various nanomaterial applications. Additionally, Poly(3-alkynylthiophene)s created through Grignard metathesis polymerization have shown properties conducive to material modification, such as partial functionalization with vinylborane groups (Pammer, Guo, Lalancette, & Jäkle, 2012).

Electronic and Optical Device Applications

This compound-based polymers, like other poly(3-alkylthiophene)s, have been studied for their mid-infrared optical properties, which are crucial in the fabrication of thin films for electronic and optical devices. The absorbance spectra in this region are particularly relevant for characterizing structures formed by organic molecules in thin films (Tamanai, Beck, & Pucci, 2013).

Stretchable Electronic Materials

Poly(this compound) (P3HpT) has been identified as a unique example of a stretchable semiconducting thermoplastic, offering a balance between mechanical and charge-transport properties. This makes it a potential material for flexible, stretchable, and mechanically robust electronic applications like organic solar cells and field-effect transistors (Savagatrup, Printz, Wu, Rajan, Sawyer, Zaretski, Bettinger, & Lipomi, 2015).

Biosensors and Biomedical Applications

This compound derivatives, like other polythiophene-based materials, can be utilized for biosensor applications. Methods for electrochemical deposition and modification of conductive polythiophene thin films facilitate bioreceptor immobilization, which is crucial in the development of biosensors (Oberhaus & Frense, 2022).

Mechanism of Action

Target of Action

3-Heptylthiophene is a derivative of poly(3-hexylthiophene) (P3HT), which is a prototypical benchmark hole conductor material in Organic Photovoltaics (OPVs) . It plays a significant role in the performance of bulk-heterojunction (BHJ) OPVs .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets in the organic photovoltaic cells. The compound exhibits strong interactions with other components in the cell, such as liquid crystals . These interactions facilitate the formation of one-dimensional nanostructures, such as nanowhiskers and nanofibrils , which afford intrinsic one-dimensional carrier transport path and lead to high field-effect mobility .

Biochemical Pathways

The biochemical pathways of this compound involve the formation of dendritic crystals in smaller size for the liquid crystals, as well as the appearance of P3HT nanofibers in higher density for the P3HT blends with liquid crystals . The magnetic field facilitates the π-π stacking of P3HT chains to form more nanowires and induce the crystallization and orientation of liquid crystals to form different crystal forms .

Result of Action

The result of the action of this compound is the improvement of the hole mobility of both pristine P3HT and its blends with liquid crystals . This leads to an increase in the power conversion efficiency of P3HT:LCs:PCBM .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a magnetic field . The magnetic field facilitates the formation of ordered patterns under the low-intensity magnetic field of 1 T . It also improves the performance of the solar cells .

Safety and Hazards

3-Heptylthiophene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor that causes skin irritation, serious eye irritation, and may be harmful if inhaled .

Future Directions

The future directions of 3-heptylthiophene research involve its application in organic electronic devices . The interfacial and confined assembly of this compound could give general implications for designing high-performance organic electronic devices .

Properties

IUPAC Name

3-heptylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18S/c1-2-3-4-5-6-7-11-8-9-12-10-11/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUMHORDQCAXQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110851-63-3
Record name Thiophene, 3-heptyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110851-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80340734
Record name 3-Heptylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65016-61-7
Record name 3-Heptylthiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065016617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Heptylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HEPTYLTHIOPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27B6L18UYC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key properties of 3-Heptylthiophene?

A1: this compound is a monomer known for its role in synthesizing poly(this compound) (P3HpT), a soluble conducting polymer. Studies have highlighted its use in organic electronics due to its favorable electrical conductivity, solubility in common organic solvents, and processability [, , ].

Q2: What innovative fabrication techniques have been explored to improve the performance of P3HpT in organic electronic devices?

A3: Beyond conventional spin-coating, researchers are investigating scalable deposition techniques like interfacial spreading, solution shearing, and spray coating to enhance the performance of P3HpT in devices. Notably, interfacial spreading has demonstrated superior charge transport properties, attributed to a favorable edge-on molecular orientation in the resulting films [].

Q3: Can you elaborate on the application of P3HpT in stretchable electronic devices?

A4: P3HpT's inherent flexibility and conductivity make it suitable for stretchable electronics. Research shows promising results using P3HpT as the active layer in organic solar cells fabricated on flexible substrates. Furthermore, incorporating P3HpT into stretchable barrier films, such as those based on graphene/polyurethane composites, enhances the device's lifespan by protecting the sensitive organic layers from environmental degradation [, ].

Q4: What are the limitations of using P3HpT in certain applications?

A5: Despite its advantages, P3HpT faces limitations, particularly when high charge carrier mobility is critical. Studies reveal that while P3HpT offers excellent stretchability, its electronic performance, especially charge transport, may not match that of its shorter alkyl chain counterparts, potentially hindering its use in high-performance transistors [, ].

Q5: How does the morphology of P3HpT thin films influence their mechanical and electronic properties?

A6: The morphology of P3HpT films, influenced by processing techniques, significantly impacts both mechanical and electronic properties. For instance, solution shearing leads to denser, more robust films with higher modulus and toughness compared to spin-coated films. These morphological variations directly influence charge transport and mechanical flexibility, dictating the suitability of P3HpT for specific applications [].

Q6: Are there any studies focusing on the long-term performance and stability of P3HpT under mechanical stress?

A7: Yes, research has explored the fatigue behavior of P3HpT under cyclic loading. These studies provide insights into the microstructural changes occurring within the polymer upon repeated stretching, ultimately impacting its long-term performance and stability in applications demanding mechanical flexibility [].

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